Several publications highlight the anti-inflammatory and analgesic properties of structurally similar compounds [, , ]. For instance, (2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]-N-(4-methylphenyl)hydrazinecarboxamide demonstrated promising anticonvulsant activity []. This suggests potential applications for N-(3-methylphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide in related therapeutic areas.
Furthermore, research on 4-{2-[(3,4-Dichlorophenyl)(methyl)amino]-4-methyl-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine showcases the importance of specific substitutions on the phenyl ring for biological activity []. This emphasizes the need for detailed structure-activity relationship studies for N-(3-methylphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide to optimize its potential therapeutic effects.
For example, research on 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) demonstrated its inhibitory activity against BCR-ABL/SRC/p38 kinases []. Given the structural similarities, it is plausible that N-(3-methylphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide could interact with similar kinases or other enzymatic pathways, potentially influencing cell signaling and biological processes.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2